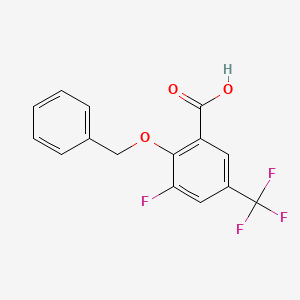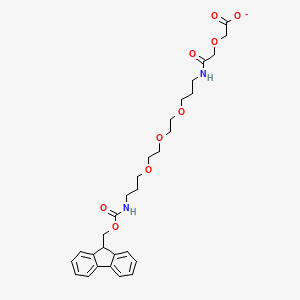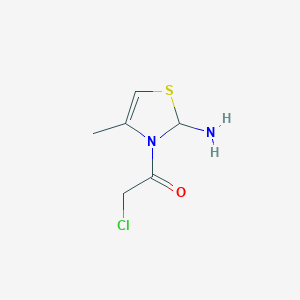![molecular formula C14H19BrCl2N2O3 B14781027 3,5-Dichloro-N-{[(2S)-1-ethylpyrrolidin-2-YL]methyl}-2,6-dihydroxybenzamide hydrobromide](/img/structure/B14781027.png)
3,5-Dichloro-N-{[(2S)-1-ethylpyrrolidin-2-YL]methyl}-2,6-dihydroxybenzamide hydrobromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-3,5-Dichloro-N-((1-ethylpyrrolidin-2-yl)methyl)-2,6-dihydroxybenzamide hydrobromide is a complex organic compound characterized by its unique chemical structure This compound features a benzamide core substituted with dichloro and dihydroxy groups, along with a pyrrolidine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3,5-Dichloro-N-((1-ethylpyrrolidin-2-yl)methyl)-2,6-dihydroxybenzamide hydrobromide typically involves multiple steps, starting with the preparation of the benzamide core. The introduction of the dichloro and dihydroxy groups is achieved through selective halogenation and hydroxylation reactions. The pyrrolidine ring is then attached via a nucleophilic substitution reaction, followed by the formation of the hydrobromide salt through acid-base reaction.
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to enhance efficiency and yield. These methods utilize automated systems to control reaction conditions precisely, ensuring consistent product quality. The use of catalysts and optimized reaction parameters can further improve the scalability of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
(S)-3,5-Dichloro-N-((1-ethylpyrrolidin-2-yl)methyl)-2,6-dihydroxybenzamide hydrobromide undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to remove halogen atoms or to convert carbonyl groups to alcohols.
Substitution: Halogen atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures, solvents like methanol or dichloromethane, and catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility.
Aplicaciones Científicas De Investigación
(S)-3,5-Dichloro-N-((1-ethylpyrrolidin-2-yl)methyl)-2,6-dihydroxybenzamide hydrobromide has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used in biochemical assays to investigate enzyme interactions and cellular pathways.
Medicine: It has potential therapeutic applications, particularly in developing drugs targeting specific molecular pathways.
Industry: The compound’s unique properties make it valuable in manufacturing specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (S)-3,5-Dichloro-N-((1-ethylpyrrolidin-2-yl)methyl)-2,6-dihydroxybenzamide hydrobromide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and influencing various biological pathways. This interaction can lead to therapeutic effects, making it a promising candidate for drug development.
Comparación Con Compuestos Similares
Similar Compounds
(S)-1-Methyl-2-pyrrolidinemethanol: A related compound with a pyrrolidine ring and hydroxyl group, used in asymmetric synthesis and as a chiral building block.
Pyrrolone and Pyrrolidinone Derivatives: These compounds share structural similarities and exhibit diverse biological activities, including antimicrobial and anticancer properties.
Uniqueness
(S)-3,5-Dichloro-N-((1-ethylpyrrolidin-2-yl)methyl)-2,6-dihydroxybenzamide hydrobromide stands out due to its specific substitution pattern and the presence of both dichloro and dihydroxy groups
Propiedades
IUPAC Name |
3,5-dichloro-N-[(1-ethylpyrrolidin-2-yl)methyl]-2,6-dihydroxybenzamide;hydrobromide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18Cl2N2O3.BrH/c1-2-18-5-3-4-8(18)7-17-14(21)11-12(19)9(15)6-10(16)13(11)20;/h6,8,19-20H,2-5,7H2,1H3,(H,17,21);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIWAHQQBHAKCTN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCCC1CNC(=O)C2=C(C(=CC(=C2O)Cl)Cl)O.Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19BrCl2N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![6-[3-(4-Benzylpiperidin-1-yl)prop-1-ynyl]-1,6-dihydrobenzimidazol-2-one](/img/structure/B14780945.png)
![Propanamide, 3-(4-chloro-2-fluorophenoxy)-2-hydroxy-2-methyl-N-[4-nitro-3-(trifluoromethyl)phenyl]-, (2S)-](/img/structure/B14780954.png)

![3-[3-(Hydroxymethyl)phenyl]propanenitrile](/img/structure/B14780964.png)


![5,7-Dihydroxy-2-[4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]chromen-4-one](/img/structure/B14780991.png)



![1-[9-(3,5-ditert-butylphenyl)-1,10-phenanthrolin-2-yl]-N-(2,6-dimethylphenyl)ethanimine](/img/structure/B14781010.png)
![3-methyl-N-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyridazine-4-carboxamide](/img/structure/B14781011.png)
![(10aS)-10a-(4-chlorophenyl)sulfonyl-1,4-difluoro-6a,7,9,10-tetrahydro-6H-benzo[c]chromen-8-one](/img/structure/B14781016.png)
![5-Fluoro-3-oxabicyclo[3.1.1]heptan-1-amine](/img/structure/B14781023.png)
